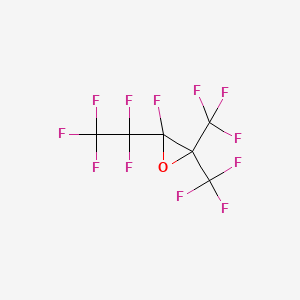

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

Übersicht

Beschreibung

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is a highly fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl and pentafluoroethyl groups, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the use of trifluoromethylated and pentafluoroethylated reagents in the presence of a strong base or catalyst to facilitate the formation of the oxirane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications.

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The oxirane’s ring-opening reactions are governed by the electron-deficient nature of the epoxide oxygen and steric effects from fluorinated substituents. Key findings include:

a. Anion-Initiated Trifluoromethylation

In the presence of initiators like tetrabutylammonium fluoride (TBAF), the compound participates in trifluoromethyl transfer reactions via siliconate intermediates. The mechanism involves:

-

Formation of pentacoordinate siliconate species (D ) through anion activation (e.g., F⁻).

-

Dissociative transfer of CF₃⁻ to electrophilic substrates (e.g., ketones or aldehydes), accompanied by elimination of CF₃H .

Kinetic Insights (from stopped-flow ¹⁹F NMR):

b. Ring-Opening Eliminations

Under basic conditions (e.g., NaOH/H₂O), the oxirane undergoes elimination to form fluorinated alkenes or carbonyl compounds. For example:

-

Reaction with aqueous NaOH yields C₆F₁₃CH=O (fluoroenone) via β-elimination, with concurrent release of HF .

Electrophilic Substitution Reactions

The fluorine atoms on the oxirane are susceptible to substitution under nucleophilic conditions:

a. Fluorine-Hydroxyl Exchange

-

Treatment with hydroxyl ions (OH⁻) replaces fluorine atoms with hydroxyl groups, forming fluorinated diols. This reaction is highly temperature-dependent, requiring <0°C to suppress over-oxidation .

b. Amination

-

Reaction with ammonia or amines (e.g., NH₃/THF) substitutes fluorine with amino groups, producing fluorinated aziridines. Steric hindrance from CF₃ groups slows reaction rates compared to non-fluorinated epoxides .

Redox Reactions

a. Oxidation

-

Ozone or KMnO₄ oxidizes the oxirane to C₆F₁₁O₂CF₃ (a perfluorinated ketone) via cleavage of the epoxide ring .

-

Atmospheric oxidation (OH radicals) occurs with an estimated lifetime of 77 years , forming trifluoroacetic acid derivatives .

b. Reduction

-

Catalytic hydrogenation (H₂/Pd) reduces the oxirane to C₆F₁₂CH₂OH (fluoroalcohol), though yields are low due to competing defluorination .

Thermal and Catalytic Stability

a. Thermal Decomposition

At >200°C, the compound decomposes into:

b. Acid-Catalyzed Rearrangements

-

In the presence of BF₃ or AlCl₃, the oxirane rearranges to C₆F₁₁COF (acyl fluoride) through Wagner-Meerwein shifts .

Environmental and Industrial Implications

| Property | Value/Observation | Source |

|---|---|---|

| Global Warming Potential (GWP) | ~3,100 (CO₂ = 1) due to atmospheric stability | |

| Dielectric Strength | 25–30 kV/cm (superior to SF₆) |

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane serves as a key building block in the synthesis of fluorinated organic compounds. Its epoxide structure allows for the introduction of fluorine into various molecular frameworks, which can enhance the stability and reactivity of the resulting compounds.

Case Study: Synthesis of Fluorinated Polymers

Research has demonstrated that this compound can be utilized in the synthesis of fluorinated polymers, which exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. For instance, studies have shown that polymers derived from this oxirane exhibit enhanced performance in harsh chemical environments, making them suitable for applications in coatings and sealants.

Pharmaceutical Applications

The unique electronic properties of fluorinated compounds often lead to improved pharmacokinetics and bioavailability. This compound can be employed in drug design to modify existing pharmaceutical agents.

Case Study: Antiviral Agents

In a notable study, researchers synthesized antiviral agents incorporating this oxirane derivative. The fluorinated modifications resulted in compounds with increased potency against viral targets. These findings suggest that such modifications could lead to the development of more effective antiviral therapies.

Material Science

The compound's distinctive properties are also leveraged in material science, particularly in developing high-performance materials.

Case Study: Coatings and Adhesives

Research indicated that incorporating this compound into coatings enhances their hydrophobicity and chemical resistance. This application is particularly valuable in industries where materials are exposed to aggressive solvents or corrosive environments.

Environmental Chemistry

Fluorinated compounds are often studied for their environmental impact due to their stability and persistence. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk.

Case Study: Degradation Studies

Studies have investigated the degradation of this compound under various environmental conditions. Results indicate that while it is resistant to hydrolysis, photolytic degradation pathways exist that could mitigate its environmental persistence over time.

Data Summary

Wirkmechanismus

The mechanism by which 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Bis(trifluoromethyl)phenylacetylene: Another highly fluorinated compound with applications in materials science.

3,3’-Bis(trifluoromethyl)benzidine: Used in the synthesis of advanced polymers and dyes.

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.

Uniqueness

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is unique due to its oxirane ring structure combined with extensive fluorination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various scientific and industrial fields.

Biologische Aktivität

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane, commonly referred to by its CAS number 788-67-0, is a fluorinated epoxide with a unique molecular structure that includes multiple trifluoromethyl and pentafluoroethyl groups. This compound has garnered interest in various fields due to its potential biological activities and applications.

- Molecular Formula : C₆F₁₂O

- Molecular Weight : 316.044 g/mol

- Boiling Point : Approximately 53 °C

- Density : Not available

Biological Activity

The biological activity of this compound is primarily assessed through its interaction with biological systems, particularly in relation to other perfluorinated compounds (PFCs). Research indicates that PFCs can exhibit significant biological effects, including toxicity and bioaccumulation in organisms.

Toxicity and Bioaccumulation

-

Toxicological Studies :

- PFCs, including derivatives of fluorinated compounds similar to this compound, have been associated with various toxic effects in laboratory studies. These effects include:

- Bioaccumulation :

Study on Fluorinated Compounds

A comprehensive review highlighted the biological impacts of highly fluorinated amphiphilic molecules, including this compound. The study emphasized:

- The ability of these compounds to alter cellular signaling pathways.

- Their potential role in immune system modulation and endocrine disruption .

Environmental Impact Assessment

Research conducted by the Danish Environmental Protection Agency assessed the environmental and health impacts of PFCs. Key findings included:

- Significant associations between exposure to PFCs and various health issues such as kidney disease and reduced immune response in children.

- The report underscored the need for careful monitoring of these compounds due to their persistence in the environment and potential for bioaccumulation .

Data Table: Biological Effects of Fluorinated Compounds

Eigenschaften

IUPAC Name |

2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOESGFSFSJKFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466307 | |

| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788-67-0 | |

| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.